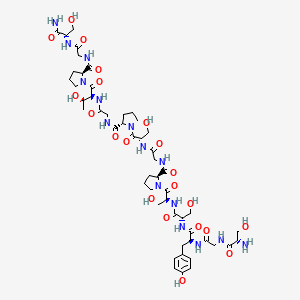
Tau Peptide (512-525) amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau Peptide (512-525) amide is a polypeptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence, Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2, is often used in research to study protein interactions, functional analysis, and epitope screening .
准备方法
Synthetic Routes and Reaction Conditions
Tau Peptide (512-525) amide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized for purity and scalability, ensuring the peptide meets research-grade standards .
化学反应分析
Types of Reactions
Tau Peptide (512-525) amide can undergo various chemical reactions, including:
Oxidation: Involving agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Typically involving nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: DTT in a buffered solution at pH 7-8.
Substitution: Nucleophiles like thiols or amines in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
科学研究应用
Tau Peptide (512-525) amide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide interactions and stability.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Researching neurodegenerative diseases like Alzheimer’s, where tau protein aggregation is a hallmark.
Industry: Developing diagnostic tools and therapeutic agents targeting tau protein
作用机制
Tau Peptide (512-525) amide exerts its effects by interacting with other proteins and cellular components. It is involved in the stabilization of microtubules, which are essential for maintaining cell structure and function. The peptide can also influence the aggregation of tau protein, a process implicated in neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Tau Peptide (255-314): Another tau-derived peptide used in research.
Acetyl-Tau Peptide (244-274): A modified tau peptide with acetylation.
(Ser(PO3H2)396,404)-Tau Peptide (379-408): A phosphorylated tau peptide.
Uniqueness
Tau Peptide (512-525) amide is unique due to its specific sequence and its role in studying the aggregation and interaction of tau protein. It provides insights into the molecular mechanisms underlying tauopathies and aids in the development of therapeutic strategies .
属性
分子式 |
C51H77N15O21 |
|---|---|
分子量 |
1236.2 g/mol |
IUPAC 名称 |
(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H77N15O21/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+/m1/s1 |
InChI 键 |
HIDFSXUHXQELBQ-VJHWVVLPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


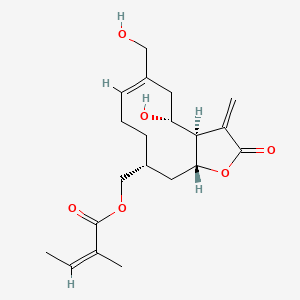
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
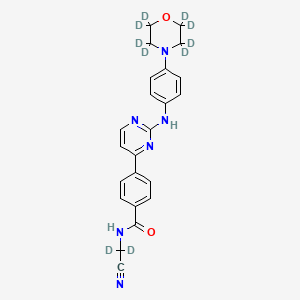
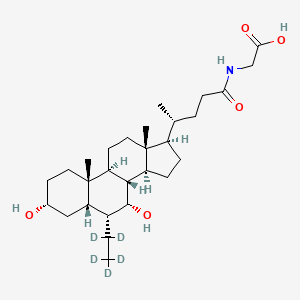



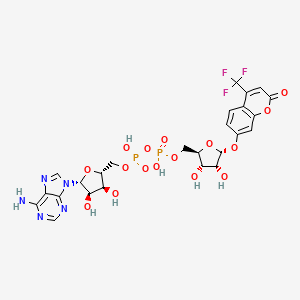

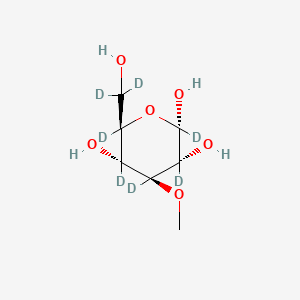
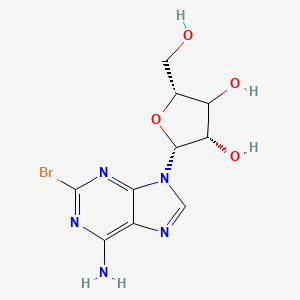

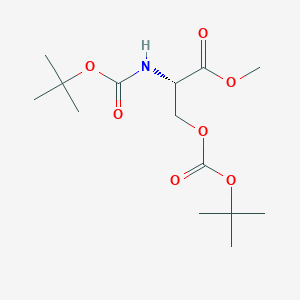
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
